molecular formula C9H8BrNO2 B15317759 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid

3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid

Cat. No.: B15317759
M. Wt: 242.07 g/mol
InChI Key: HRTOINWFTUWXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom attached to a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid typically involves the bromination of a precursor cyclopenta[b]pyridine compound. One common method includes the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the ring system . The reaction conditions often involve solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
  • 3-fluoro-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
  • 3-iodo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid

Uniqueness

3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-7-2-5-1-6(9(12)13)3-8(5)11-4-7/h2,4,6H,1,3H2,(H,12,13)

InChI Key

HRTOINWFTUWXRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=C(C=N2)Br)C(=O)O

Origin of Product

United States

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